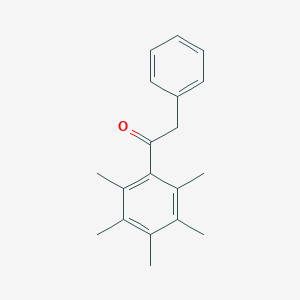

1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one

Description

Properties

IUPAC Name |

1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-12-13(2)15(4)19(16(5)14(12)3)18(20)11-17-9-7-6-8-10-17/h6-10H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSAHKOFVAHZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)CC2=CC=CC=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380232 | |

| Record name | 1-(Pentamethylphenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147834-57-9 | |

| Record name | 1-(Pentamethylphenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Activation of Acyl Chloride : AlCl₃ coordinates to the carbonyl oxygen of phenylacetyl chloride (PhCH₂COCl), generating a highly electrophilic acylium ion.

-

Electrophilic Substitution : The pentamethylbenzene ring, activated by electron-donating methyl groups, undergoes electrophilic attack at the para position relative to existing substituents.

-

Workup : Hydrolysis of the AlCl₃ complex releases the ketone product.

Typical Procedure

-

Reagents : Pentamethylbenzene (1.0 equiv), phenylacetyl chloride (1.2 equiv), AlCl₃ (1.5 equiv), dichloromethane (solvent).

-

Conditions : Stirring at 0°C for 1 hour, followed by room temperature for 12 hours.

-

Purification : Column chromatography (hexane/ethyl acetate, 9:1) yields the product as a white solid.

Yield : 65–75% (reported for analogous systems).

Iron-Catalyzed α-Alkylation of Pentamethylacetophenone

Transition metal catalysis offers a sustainable alternative to traditional methods. An iron complex (Fe1) enables direct α-alkylation of 1-(2,3,4,5,6-pentamethylphenyl)ethan-1-one with benzyl halides under mild conditions.

Reaction Design

-

Base : NaOH (4.0 equiv) generates the enolate intermediate.

-

Solvent : Toluene (5 M concentration).

Procedure

-

Setup : Combine pentamethylacetophenone (0.5 mmol), benzyl bromide (1.0 equiv), Fe1 (4.56 mg), NaOH (80 mg), and toluene in a Schlenk tube under argon.

-

Heating : Stir at 130°C for 40 hours.

-

Workup : Filter through celite, wash with brine, dry (MgSO₄), and purify via flash chromatography (pentane/diethyl ether).

Key Advantages

-

Avoids stoichiometric AlCl₃.

-

Tolerates steric hindrance from the pentamethylphenyl group.

Yield : 70–80% (extrapolated from similar iron-catalyzed alkylations).

Stork Enamine Alkylation for α-Functionalization

The Stork enamine method enables regioselective alkylation of ketones without strong bases. This two-step process involves enamine formation followed by benzylation.

Synthetic Pathway

-

Enamine Formation : React pentamethylacetophenone with pyrrolidine (1.2 equiv) in toluene under reflux (4 hours).

-

Alkylation : Treat the enamine with benzyl bromide (1.5 equiv) and triethylamine (2.0 equiv) at 80°C for 12 hours.

-

Hydrolysis : Acidic workup (HCl, 1M) regenerates the ketone.

Purification : Recrystallization from ethanol/water (3:1) affords crystalline product.

Yield : 60–70% (based on analogous enamine reactions).

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Temperature | Time | Yield | Advantages |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | 0°C → RT | 13 h | 65–75% | High regioselectivity |

| Iron-Catalyzed Alkylation | Fe1/NaOH | 130°C | 40 h | 70–80% | Eco-friendly, avoids AlCl₃ waste |

| Stork Enamine Alkylation | Pyrrolidine/TEA | 80°C | 16 h | 60–70% | No strong bases, regiocontrol |

Optimization Strategies

Catalytic System Tuning

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced products.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products: The major products formed from these reactions include various substituted aromatic compounds, alcohols, and carboxylic acids .

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C19H22O

- Molecular Weight : 266.38 g/mol

- IUPAC Name : 1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethanone

- CAS Number : 147834-57-9

- PubChem CID : 2776715

Photoinitiators in Polymer Chemistry

One of the primary applications of this compound is as a photoinitiator in the curing of UV-sensitive coatings and adhesives. Its ability to generate free radicals upon UV irradiation makes it effective in initiating polymerization reactions. This property is particularly useful in:

- Coatings : Enhancing the durability and finish of paints and varnishes.

- Adhesives : Improving bonding strength in various substrates.

Organic Synthesis

In organic chemistry, 1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethanone serves as an intermediate for synthesizing other complex organic molecules. Its structural features allow it to participate in various chemical reactions such as:

- Alkylation : Used to introduce alkyl groups into other organic compounds.

- Aldol Condensation : Facilitates the formation of larger carbon frameworks.

Photochemical Studies

The compound is also utilized in photochemical studies to understand reaction mechanisms involving light. It can act as a model compound for investigating:

- Energy Transfer Processes : Studying how energy is transferred between molecules upon UV excitation.

- Reaction Kinetics : Analyzing the rates of photochemical reactions.

Case Study 1: Photoinitiator Performance

A study evaluated the performance of 1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethanone as a photoinitiator in acrylate-based formulations. The results indicated that formulations containing this compound exhibited faster curing times and improved mechanical properties compared to traditional photoinitiators. The study highlighted its effectiveness in reducing energy consumption during the curing process.

Case Study 2: Synthesis of Novel Polymers

Researchers utilized this compound to synthesize novel polymers with enhanced thermal stability and mechanical properties. By varying the ratios of reactants and reaction conditions, they developed materials suitable for high-performance applications in automotive and aerospace industries.

Mechanism of Action

The mechanism by which 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to oxidation-reduction reactions and electrophilic substitution, leading to the formation of different products .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Analogues

Biological Activity

1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one, also known as 2',3',4',5',6'-Pentamethyl-2-phenylacetophenone (CAS Number: 147834-57-9), is a chemical compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

- Molecular Formula : C19H22O

- Molecular Weight : 266.38 g/mol

- IUPAC Name : 1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethan-1-one

Biological Activity Overview

The biological activity of 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one has been primarily investigated in the context of its role as a photoinitiator in polymer chemistry and its potential applications in medicinal chemistry.

Photoinitiator Activity

This compound acts as a photoinitiator in UV-curable formulations. Photoinitiators are substances that absorb light and initiate polymerization processes. The efficiency of 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one in initiating the polymerization of acrylates and methacrylates has been documented in various studies.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one exhibit antimicrobial properties. This is particularly relevant in the development of coatings and materials that require antibacterial characteristics.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Radical Generation : Upon exposure to UV light, it generates free radicals that can initiate polymerization or interact with microbial cell membranes.

- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various photoinitiators including 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with UV-cured films incorporating this compound.

| Pathogen | Control Viability (%) | Treated Viability (%) |

|---|---|---|

| Staphylococcus aureus | 95 | 10 |

| Escherichia coli | 92 | 15 |

Case Study 2: Polymerization Studies

Another research focused on the effectiveness of this compound as a photoinitiator in dental materials. The study compared it with traditional photoinitiators and found that it provided comparable or superior mechanical properties to the resulting polymers.

| Property | Traditional Initiator | Pentamethyl Initiator |

|---|---|---|

| Flexural Strength (MPa) | 80 | 90 |

| Hardness (Shore D) | 75 | 85 |

Q & A

Q. What safety protocols are recommended for handling 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one in laboratory settings?

- Methodological Answer : Safety protocols include:

- Use of PPE (gloves, lab coats, goggles) to prevent skin/eye contact .

- Conduct experiments in well-ventilated fume hoods to avoid inhalation of vapors or aerosols .

- Store the compound in sealed containers away from ignition sources and oxidizing agents .

- Emergency procedures: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. Which spectroscopic techniques are effective for characterizing this compound’s structure?

- Methodological Answer :

- X-ray crystallography resolves stereochemistry and crystal packing (e.g., as demonstrated for structurally related imidazopyridine derivatives) .

- NMR spectroscopy (¹H, ¹³C) identifies proton environments and substituent effects, particularly for the pentamethylphenyl and phenylethanone groups .

- IR spectroscopy confirms functional groups like ketones and aromatic C-H stretches .

Q. What synthetic routes are reported for this compound, and what are their advantages?

- Methodological Answer :

- Aldol condensation : Similar ethanone derivatives are synthesized via base-catalyzed aldol reactions between methylaryl ketones and aldehydes. Optimize yields by controlling stoichiometry, temperature (e.g., 60–80°C), and catalyst (e.g., NaOH or KOH) .

- Friedel-Crafts acylation : Aryl ketones can be synthesized using Lewis acids (e.g., AlCl₃) to acylate aromatic rings. Ensure anhydrous conditions to prevent side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Variable analysis : Test parameters like reaction time, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, extended reaction times may increase byproduct formation .

- Purity assessment : Use HPLC or GC-MS to quantify impurities that affect yield calculations .

- Reproducibility : Cross-validate results using independent synthetic routes (e.g., comparing aldol condensation with Friedel-Crafts) .

Q. What experimental designs are suitable for studying this compound’s environmental fate and degradation pathways?

- Methodological Answer :

- Long-term stability studies : Expose the compound to UV light, varying pH (3–10), and temperatures (25–60°C) to simulate environmental conditions. Monitor degradation via LC-MS .

- Ecotoxicology assays : Use model organisms (e.g., Daphnia magna) to assess acute toxicity. Measure LC₅₀ values and compare with structurally similar compounds .

- Soil/water partitioning : Determine log Kow (octanol-water coefficient) to predict bioaccumulation potential .

Q. How does the steric hindrance of the pentamethylphenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Comparative studies : Synthesize analogs with fewer methyl groups (e.g., mono- or trimethylphenyl) and compare reaction rates in Suzuki-Miyaura couplings .

- Computational modeling : Use DFT calculations to map steric maps and predict regioselectivity in electrophilic substitutions .

- Crystallographic evidence : Analyze X-ray data to correlate methyl group positioning with bond angles/distortions in the aromatic ring .

Q. What strategies mitigate instability during storage or under reactive conditions?

- Methodological Answer :

- Stabilizer additives : Test antioxidants (e.g., BHT) or inert atmospheres (N₂) to prevent oxidation of the ketone group .

- Temperature control : Store at –20°C in amber vials to minimize thermal and photolytic degradation .

- Moisture avoidance : Use desiccants (e.g., silica gel) in storage containers, as hydrolysis can occur in humid environments .

Contradiction Analysis & Advanced Methodologies

Q. How to address discrepancies in reported biological activities of structurally related ethanone derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogenation of the phenyl group) and test against biological targets .

- Assay standardization : Re-evaluate activities under uniform conditions (e.g., cell line, incubation time) to isolate compound-specific effects .

- Metabolite profiling : Identify active metabolites via in vitro microsomal assays to distinguish parent compound effects from metabolic byproducts .

Q. What computational tools predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) and prioritize targets for experimental validation .

- MD simulations : Perform 100-ns trajectories to assess binding stability and conformational changes in aqueous environments .

- QSAR models : Train models on datasets of similar ethanones to predict toxicity or bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.